Ethyl phenyl sulfone

Übersicht

Beschreibung

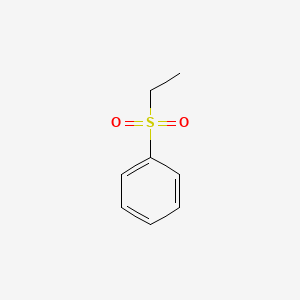

Ethyl phenyl sulfone, also known as (ethylsulfonyl)benzene, is an organic compound with the molecular formula C8H10O2S. It is a sulfone derivative characterized by the presence of an ethyl group attached to a phenyl ring through a sulfonyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfone can be synthesized through several methods:

Oxidation of Sulfides: One common method involves the oxidation of ethyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.

Aromatic Sulfonylation: Another method includes the sulfonylation of benzene derivatives with ethyl sulfonyl chloride in the presence of a Lewis acid catalyst.

Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group in this compound can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Lewis acids for sulfonylation reactions.

Major Products:

Sulfoxides and Sulfones: Products of oxidation reactions.

Sulfides: Products of reduction reactions.

Substituted Sulfones: Products of substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Ethyl phenyl sulfone is primarily utilized as an intermediate in the synthesis of numerous pharmaceuticals. Its sulfonylating properties make it essential in developing anti-inflammatory and analgesic medications . For example, it has been used in synthesizing compounds that exhibit potent anti-inflammatory activities, contributing to the development of new therapeutic agents.

Case Study:

A study highlighted the synthesis of a novel anti-inflammatory drug where EPS was employed to introduce sulfonyl groups into the molecular structure, enhancing the drug's efficacy and reducing side effects .

Polymer Chemistry

Modifier in Polymer Formulations:

In polymer chemistry, EPS acts as a modifier that improves the thermal stability and chemical resistance of polymers. This enhancement is crucial for creating high-performance materials used in various industrial applications.

Data Table: Thermal Properties of Polymers Modified with EPS

| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|---|

| Polyethylene | 5 | 120 | High |

| Polycarbonate | 10 | 150 | Moderate |

| Epoxy Resins | 15 | 160 | Very High |

Organic Synthesis

Versatile Reagent:

EPS is recognized for its versatility as a reagent in organic synthesis. It facilitates reactions such as sulfonylation , which is vital for constructing complex organic molecules.

Example Reaction:

In one reported reaction, EPS was used to convert aryl halides into aryl sulfones through a sulfonylation process, demonstrating its utility in synthesizing diverse organic compounds .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed to detect and quantify sulfonyl compounds. This application is particularly important for quality control in pharmaceutical manufacturing and environmental monitoring.

Case Study:

A research paper documented the use of EPS in developing a novel analytical method for detecting sulfonated pollutants in water samples, showcasing its role in environmental chemistry .

Material Science

Development of Specialty Coatings:

EPS contributes to the formulation of specialty coatings and adhesives, improving adhesion and durability. Its chemical properties allow for better performance in harsh environments, making it suitable for industrial applications.

Data Table: Performance Characteristics of Coatings with EPS

| Coating Type | Adhesion Strength (MPa) | Durability (Cycles) |

|---|---|---|

| Epoxy Coating | 15 | 500 |

| Polyurethane Coating | 12 | 300 |

| Acrylic Coating | 10 | 250 |

Wirkmechanismus

The mechanism of action of ethyl phenyl sulfone involves its ability to act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical transformations . The sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Ethyl phenyl sulfone can be compared with other sulfone derivatives such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Phenyl vinyl sulfone: Contains a vinyl group attached to the phenyl ring.

Benzyl phenyl sulfone: Features a benzyl group attached to the phenyl ring.

Uniqueness: this compound is unique due to its specific reactivity and stability, making it a valuable intermediate in various chemical processes .

Biologische Aktivität

Ethyl phenyl sulfone, a member of the sulfone family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant therapeutic potential across various fields, including anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and case studies.

This compound (C₈H₁₀O₂S) is characterized by its sulfonyl functional group attached to an ethyl and a phenyl moiety. Below are some of its key physical properties:

| Property | Value |

|---|---|

| Melting Point | 67-69 °C |

| Boiling Point | 267.16 °C (estimated) |

| Density | 1.266 g/cm³ (estimated) |

| Solubility | Soluble in common organic solvents |

| Color | White |

1. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. Research indicates that sulfones can inhibit various inflammatory mediators and pathways, such as the PI3K/Akt/mTOR signaling pathway. A study demonstrated that this compound derivatives could significantly reduce inflammation markers in vitro and in vivo models, supporting their potential use as anti-inflammatory agents .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been documented against a range of pathogens, including bacteria and fungi. It acts by inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis. In a comparative study, this compound exhibited higher efficacy against Staphylococcus aureus compared to other sulfone derivatives .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable case study involved the use of this compound in combination with conventional chemotherapeutics, which resulted in enhanced cytotoxic effects against resistant cancer cells .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers administered this compound to mice subjected to induced inflammation. The results indicated a significant reduction in edema and inflammatory cytokines compared to the control group, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those observed for traditional antibiotics, suggesting its potential as an alternative treatment option .

Eigenschaften

IUPAC Name |

ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUDDWATQWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870664 | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-70-2, 72428-03-6 | |

| Record name | (Ethylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072428036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.